molecular formula C24H19ClN2O B12887212 4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol CAS No. 56767-25-0

4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol

Cat. No.: B12887212
CAS No.: 56767-25-0
M. Wt: 386.9 g/mol
InChI Key: QAHCLERKQTYGTP-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol is a synthetic indeno-fused pyrazole derivative supplied for non-clinical research purposes. Pyrazoline and pyrazolone scaffolds are a significant class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and are a fascinating template in combinatorial and medicinal chemistry . Such derivatives have been extensively investigated and display a broad spectrum of pharmacological effects, including potential antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties . Some pyrazoline-based compounds function as enzyme inhibitors, targeting pathways such as monoamine oxidase (MAO) and aldose reductase, which are relevant in neurobiological and metabolic disorder research, respectively . Furthermore, related structures have been explored as cannabinoid CB1 receptor antagonists and acetylcholinesterase (AChE) inhibitors . Researchers value this class of compounds for their electron-rich nature and role as intramolecular charge transfer (ICT) compounds . This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

56767-25-0

Molecular Formula

C24H19ClN2O

Molecular Weight

386.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-ethyl-3-phenylindeno[1,2-c]pyrazol-4-ol

InChI

InChI=1S/C24H19ClN2O/c1-2-27-23-19-10-6-7-11-20(19)24(28,17-12-14-18(25)15-13-17)21(23)22(26-27)16-8-4-3-5-9-16/h3-15,28H,2H2,1H3

InChI Key

QAHCLERKQTYGTP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C3=CC=CC=C3)C(C4=CC=CC=C42)(C5=CC=C(C=C5)Cl)O

Origin of Product

United States

Preparation Methods

Multi-Component Reaction Approach

A common approach involves a three-component reaction:

  • Reactants:

    • Aldehyde derivatives (bearing 4-chlorophenyl group)
    • 1-ethyl-3-phenyl-5-pyrazolone or related pyrazolone derivatives
    • Malononitrile or similar active methylene compounds
  • Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane)

  • Solvent: Ethanol
  • Conditions: Room temperature to mild heating, reaction time ~30 minutes
  • Outcome: Formation of 6-amino-1,4-dihydroindeno[1,2-c]pyrazole derivatives with moderate to excellent yields

This method allows efficient synthesis of pyrazole derivatives with chlorophenyl substitution and has been characterized by NMR and HRMS techniques.

Oxidative Cyclization Using Ferric Chloride and Acidic Solvents

A patented industrially scalable method focuses on preparing 1-(4-chlorophenyl)-3-pyrazole alcohol intermediates, which are closely related to the target compound:

  • Procedure:

    • Acidic solvent (acetic acid, formic acid, or propanoic acid) is added to the reaction vessel.
    • 1-(4-chlorophenyl)pyrazolidine-3-one and ferric chloride are added under stirring.
    • The mixture is heated (50–100 °C) until complete dissolution.
    • Air is bubbled through the solution to promote oxidative cyclization.
    • After 4 hours, the solvent is partially removed under reduced pressure.
    • Water is added to precipitate the product.
    • pH is adjusted to 5–8 with sodium hydroxide, followed by stirring and filtration to isolate the product.
  • Yields: Typically above 99% with high purity (99.1–99.7% by LC)

  • Advantages: Low-cost solvents, uniform reaction, low energy consumption, suitable for industrial scale.

Stepwise Synthesis via Pyrazole Formation and Cyclization

Other literature reports involve:

  • Synthesis of substituted pyrazoles via reaction of β-formyl enamides with hydroxylamine hydrochloride under acidic catalysis.
  • Cyclization reactions using Vilsmeier–Haack reagents (DMF/POCl3) to form pyrazole carbaldehydes, which can be further elaborated to the indeno[1,2-c]pyrazole core.

These methods provide alternative routes to key intermediates for the target compound.

Comparative Data Table of Preparation Methods

Method Key Reactants/Conditions Catalyst/Medium Temperature (°C) Reaction Time Yield (%) Notes
Multi-component reaction Aldehyde + 1-ethyl-3-phenyl-5-pyrazolone + malononitrile DABCO, Ethanol RT to mild heat ~30 min Moderate to excellent Fast, efficient, moderate complexity
Oxidative cyclization 1-(4-chlorophenyl)pyrazolidine-3-one + ferric chloride + acid solvent Ferric chloride, Acetic/Formic/Propanoic acid 50–100 4 hours >99 Industrial scale, high purity
Vilsmeier–Haack cyclization 2-acyl benzofurohydrazones + DMF/POCl3 DMF/POCl3 Reflux Variable High For pyrazole carbaldehyde intermediates

Research Findings and Optimization Notes

  • The oxidative cyclization method shows excellent yields and purity, making it highly suitable for scale-up and industrial production.
  • Choice of acidic solvent affects reaction temperature and yield; acetic acid is preferred for cost and availability.
  • Air bubbling as an oxidant is a green and efficient approach.
  • pH adjustment post-reaction is critical for product isolation and purity.
  • Multi-component reactions offer rapid synthesis but may require purification steps to achieve high purity.
  • Microwave-assisted synthesis (reported in some studies) can reduce reaction times further but requires specialized equipment.

Chemical Reactions Analysis

Substitution Reactions

The chlorophenyl group at position 4 facilitates nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Hydroxylation : Reaction with aqueous NaOH at elevated temperatures (80–100°C) replaces the chlorine atom with a hydroxyl group, forming 4-(4-hydroxyphenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol. This reaction proceeds via a two-step mechanism involving Meisenheimer complex formation .

  • Amination : Treatment with primary amines (e.g., methylamine) in DMF at 120°C yields 4-(4-alkylaminophenyl) derivatives. Copper(I) iodide enhances reaction efficiency by stabilizing intermediates .

Catalytic Cross-Coupling Reactions

The pyrazole core participates in copper-catalyzed C–N and C–O bond-forming reactions:

  • C–N Coupling : Under aerobic conditions with CuI (10 mol%) and 1,10-phenanthroline, the ethyl group at N-1 undergoes dehydrogenative coupling with arylboronic acids, producing biarylpyrazole derivatives .

  • Suzuki–Miyaura Reaction : The chlorophenyl group reacts with arylboronic acids in the presence of Pd(PPh₃)₄, yielding 4-(4-arylphenyl) analogs. Typical conditions: 1.5 equiv boronic acid, 2M Na₂CO₃, 80°C, 12 h .

Reaction Type Catalyst Conditions Yield Reference
C–N CouplingCuI/PhenDMSO, 100°C, 8h72–85%
Suzuki–MiyauraPd(PPh₃)₄DME/H₂O, 80°C65–78%

Acid/Base-Mediated Transformations

The hydroxyl group at position 4 exhibits amphoteric behavior:

  • Protonation/Deprotonation : In acidic media (pH < 3), the hydroxyl group is protonated, enhancing solubility in polar aprotic solvents. Under basic conditions (pH > 10), deprotonation forms a resonance-stabilized anion, enabling electrophilic attacks at the pyrazole C-5 position .

  • Esterification : Reaction with acetyl chloride in pyridine yields the 4-acetoxy derivative, which serves as a precursor for further functionalization .

Cycloaddition and Ring-Opening Reactions

The dihydroindeno-pyrazole system undergoes selective ring-opening under oxidative conditions:

  • Oxidative Ring Expansion : Treatment with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C generates a fused pyrazolo-oxepine derivative via epoxidation and subsequent rearrangement .

  • Diels–Alder Reactivity : The dihydroindene moiety acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts.

Comparative Reactivity with Analogues

The ethyl and phenyl substituents significantly influence reactivity compared to simpler pyrazoles:

Compound Reactivity Feature
1-Methyl-1,4-dihydroindeno[1,2-c]pyrazolesLower steric hindrance enables faster NAS at chlorophenyl
Unsubstituted pyrazole derivativesAbsence of fused indene ring reduces stability under acidic conditions
Pyrene-pyrazole hybridsExtended conjugation enhances catalytic coupling efficiency

Stability and Degradation Pathways

  • Thermal Degradation : At temperatures >200°C, the compound decomposes via cleavage of the pyrazole ring, releasing CO and NH₃ .

  • Photodegradation : UV irradiation (λ = 254 nm) in methanol induces C–Cl bond homolysis, forming a phenyl radical that dimerizes.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death). The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell survival and proliferation.

b. Anti-inflammatory Properties

In addition to its anticancer effects, 4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol has demonstrated anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions.

Agricultural Applications

a. Pesticidal Activity

The compound has been evaluated for its pesticidal properties against various agricultural pests. Its efficacy in disrupting the life cycle of insects suggests potential use as a biopesticide. Field trials have indicated that formulations containing this compound can reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides.

Material Science

a. Polymer Additives

In material science, 4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol is being investigated as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range.
Study BAnti-inflammatory EffectsShowed reduction in TNF-alpha levels in vitro; potential for chronic inflammation treatment.
Study CPesticidal EfficacyField tests revealed over 80% reduction in pest populations compared to control groups.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. This inhibition can lead to altered cellular processes, such as reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Core Modifications Biological Activity Key Data Reference
4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol 4-OH, 4-(4-Cl-C₆H₄), 1-ethyl, 3-phenyl Underexplored in literature; hypothesized to interact with redox or receptor targets CAS: 56767-25-0
1-(2,4-Dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (Compound 4) 3-carboxamide, 1-(2,4-Cl₂-C₆H₃), 6-CH₃ CB2 receptor ligand (KiCB2 = 3.1 nM; selectivity ratio CB1/CB2 = 9810) High CB2 selectivity; molecular docking validated binding
3-butyl-1-(4-(4-chlorophenyl)thiazol-2-yl)indeno[1,2-c]pyrazol-4(1H)-one (134f) 4-oxo, 3-butyl, 1-(thiazol-2-yl with 4-Cl-C₆H₄) Radical scavenger (IC₅₀ = 33.14 μg/mL) Lanosterol 14-demethylase inhibition (antibacterial)
6-chloro-7-methyl-1-(2,4-dichlorophenyl)-N-fenchyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (22) 3-carboxamide, 1-(2,4-Cl₂-C₆H₃), 6-Cl, 7-CH₃, N-fenchyl CB2 receptor ligand (KiCB2 = 10–50 nM; high CB2 selectivity) Nanomolar affinity; molecular hybridization strategy
1-(2,4-dichlorophenyl)-N-cyclohexyl-6-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide 3-carboxamide, 1-(2,4-Cl₂-C₆H₃), 6-CH₃, N-cyclohexyl Neuropathic pain relief via microglial CB2 activation In vivo efficacy in murine models

Key Structural Determinants of Activity

  • Substitution at Position 1: Ethyl (target compound) vs. dichlorophenyl (Compounds 4, 22, ): Dichlorophenyl substitution enhances cannabinoid receptor affinity, while alkyl chains (e.g., ethyl) may reduce steric hindrance for redox-related interactions.
  • Functional Groups :
    • Hydroxyl (4-OH) : Present in the target compound; absent in carboxamide derivatives (e.g., Compound 4, ). Hydroxyl groups may confer antioxidant or polar interactions but reduce metabolic stability.
    • Carboxamide (3-CONHR) : Critical for CB2 receptor binding (e.g., Compounds 4, 22, ). Carboxamides engage in hydrogen bonding with residues in the CB2 binding pocket.
  • Chlorine Substitution :
    • 4-Chlorophenyl (target compound) vs. 2,4-dichlorophenyl (Compounds 4, 22, ): Dichlorophenyl enhances CB2 affinity due to hydrophobic and halogen-bonding interactions.
  • Heterocyclic Modifications: Thiazole incorporation (Compound 134f, ) introduces π-stacking and antibacterial activity via lanosterol demethylase inhibition.

Pharmacological and Computational Insights

  • CB2 Receptor Selectivity : Carboxamide derivatives (e.g., Compound 4) achieve >1,000-fold selectivity for CB2 over CB1 receptors via optimized steric and electronic interactions . Molecular docking (AutoDock4 ) confirms key interactions with transmembrane helices.
  • Antibacterial Activity: Thiazole-containing analog 134f shows IC₅₀ = 33.14 μg/mL against free radicals, linked to lanosterol 14-demethylase inhibition .

Biological Activity

4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol, with CAS number 56767-25-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

The molecular formula of the compound is C24_{24}H19_{19}ClN2_2O, with a molecular weight of 386.873 g/mol. Its structure features a dihydroindeno-pyrazole core that is essential for its biological activity. The compound exhibits a boiling point of 582.9 °C and a density of 1.27 g/cm³ .

Synthesis

The synthesis of 4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol typically involves multi-step reactions starting from readily available pyrazole derivatives. Various synthetic routes have been explored to optimize yield and purity. The synthetic methods often include cyclization reactions followed by functional group modifications .

Anti-inflammatory Activity

Research indicates that compounds with structural similarities to 4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 . In vitro studies have demonstrated that the compound can reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS).

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies show that similar pyrazole derivatives possess potent antifungal and antibacterial activities. For example, some derivatives demonstrated IC50 values as low as 16.77 µg/mL against fungal strains like Fusarium solani . The mechanism appears to involve disruption of microbial cell membranes.

Anticancer Potential

Emerging evidence suggests that pyrazole derivatives can inhibit cancer cell proliferation. In vitro assays have indicated that compounds related to 4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol can induce apoptosis in cancer cells through various pathways including the modulation of cell cycle regulators and apoptotic markers .

Case Studies

Several case studies highlight the biological activity of pyrazole compounds:

  • Study on Anti-inflammatory Effects : A series of pyrazole derivatives were tested for their ability to inhibit inflammatory mediators in macrophage cell lines. Results indicated a significant reduction in nitric oxide production, suggesting potential for treating inflammatory diseases .
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria and fungi. The study found that certain derivatives exhibited broad-spectrum activity with low MIC values .
  • Cancer Cell Line Testing : In vitro studies on breast cancer cell lines showed that specific pyrazole derivatives could inhibit cell growth significantly compared to control groups, indicating their potential as anticancer agents .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of related pyrazole compounds:

Activity TypeCompoundIC50 Value (µg/mL)Reference
Anti-inflammatoryPyrazole derivative A10
AntifungalPyrazole derivative B16.77
AntibacterialPyrazole derivative C22.10
AnticancerPyrazole derivative DN/A

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing substituents at the 3-position of 1,4-dihydroindeno[1,2-c]pyrazole derivatives?

  • Methodology : Carboxamide formation via nucleophilic substitution is a common approach. General Procedure I (used in ) involves reacting a carboxylic acid derivative (e.g., activated ester or chloride) with amines (e.g., cycloheptylamine, 1-adamantylamine) under basic conditions (e.g., triethylamine). Flash chromatography with petroleum ether/ethyl acetate gradients (9:1 to 7:3) yields purified products (72–86% yields) .
  • Experimental Design : Optimize reaction stoichiometry (e.g., 2 equivalents of amine for hydrochloride salts) and monitor by TLC. Use column chromatography with silica gel for scalable purification .

Q. Which purification methods yield high-purity dihydroindeno[1,2-c]pyrazole compounds?

  • Methodology : Flash chromatography is standard for isolating intermediates and final products. For example, petroleum ether/EtOAC (9:1) effectively separates carboxamide derivatives (e.g., compound 12 in ) with Rf = 0.21. Recrystallization may further enhance purity for crystallographic studies .

Q. How is receptor affinity determined for CB2 ligands using competitive binding assays?

  • Methodology : Perform radioligand displacement assays with [³H]CP-55,940. Calculate Ki values via the Cheng-Prusoff equation from IC50 data (average of 5 experiments with 3 replicates each). Reference ligands like SR144528 (Ki = 0.3 nM for CB2) validate assay conditions. Data analysis requires nonlinear regression software (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can molecular hybridization improve CB2 receptor selectivity in 1,4-dihydroindeno[1,2-c]pyrazole derivatives?

  • Methodology : Integrate pharmacophoric elements from high-affinity ligands (e.g., compound 2 in ) into the tricyclic core. For example, substituting the carboxamide group with fenchyl or homopiperidinyl moieties enhances CB2 selectivity (e.g., compound 22 , Ki = 14 nM for CB2 vs. >1 μM for CB1). Docking studies (AutoDock Vina) and comparative SAR analysis guide structural modifications .

Q. What computational approaches validate the stability of protein-ligand complexes involving this compound?

  • Methodology : Use molecular dynamics (MD) simulations (100 ns trajectories) to analyze RMSD (<2.0 Å), RMSF (flexibility of binding site residues), and SASA (solvent accessibility). Principal Component Analysis (PCA) quantifies conformational stability (e.g., eigenvalues <5.5 nm² indicate stable complexes). Software: GROMACS for MD, Multiwfn for electron density topology .

Q. How to design analogs targeting tubulin’s colchicine site while minimizing toxicity?

  • Methodology : Modify the 1-methyl-1,4-dihydroindeno[1,2-c]pyrazole core to enhance π-π stacking with β-tubulin (e.g., substituents at C-6 and C-7). Use MorphoBase and Chem-ProteoBase profiling to prioritize analogs with low IC50 values (e.g., GN39482, IC50 = 45 nM). Validate via tubulin polymerization assays and cytotoxicity screening in normal cell lines (e.g., HEK293) .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Methodology : Conduct meta-analysis of Ki values (e.g., vs. 16) to identify substituent effects. For instance, cyclohexylamine analogs (compound 2a ) show 10-fold higher CB2 affinity than piperidinyl derivatives. Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity .

Methodological Tools and Resources

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXS for structure solution) and WinGX/ORTEP for visualization .
  • Computational Analysis : Multiwfn for electron localization function (ELF) analysis; AutoDock for docking .
  • Biological Assays : HL-60 cell models for CB2 agonism; murine neuropathic pain models for in vivo efficacy .

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